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Compound of Interest

Compound Name: N-Octylnortadalafil

Cat. No.: B144239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the well-

characterized phosphodiesterase type 5 (PDE5) inhibitor, tadalafil, and its analogue, N-
Octylnortadalafil. While extensive data is available for tadalafil, N-Octylnortadalafil is
primarily identified as an undeclared analogue in dietary supplements, and as such, its formal

pharmacokinetic properties have not been reported in peer-reviewed literature. This

comparison, therefore, juxtaposes the established profile of tadalafil with the structural

information available for N-Octylnortadalafil to infer potential pharmacokinetic characteristics.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for tadalafil. Data for N-
Octylnortadalafil is not available from published scientific literature. The "Predicted Impact"

column for N-Octylnortadalafil offers a hypothesis based on its chemical structure—

specifically, the replacement of the N-methyl group in tadalafil with an N-octyl group, which

significantly increases the molecule's lipophilicity.
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Parameter Tadalafil N-Octylnortadalafil
Predicted Impact of
N-Octyl Moiety

Absorption

Tmax (Time to Peak

Plasma

Concentration)

Median of 2 hours

(range 0.5-6 hours)[1]

[2]

Data not available

Increased lipophilicity

may alter absorption

rate.

Bioavailability

Absolute

bioavailability not

determined; relative

bioavailability is

high[2][3].

Data not available

Potentially altered due

to changes in

solubility and

membrane

permeability.

Effect of Food

Negligible effect on

rate or extent of

absorption[4].

Data not available

Unknown, but high

lipophilicity might

increase dependence

on food for absorption.

Distribution

Volume of Distribution

(Vd/F)

~63 L, indicating wide

distribution into

tissues.

Data not available

Likely increased due

to higher tissue

partitioning from

increased lipophilicity.

Protein Binding

94% bound to plasma

proteins (albumin and

α-1 acid glycoprotein).

Data not available

May be higher than

tadalafil due to

increased lipophilicity.

Metabolism

Primary Pathway

Hepatic metabolism,

predominantly by

Cytochrome P450

3A4 (CYP3A4).

Data not available

Expected to be a

substrate for CYP3A4;

the N-dealkylation

pathway would differ.

Major Metabolite

Methylcatechol

glucuronide

(pharmacologically

inactive).

Data not available

Metabolism would

likely involve oxidation

of the octyl chain.
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Elimination

Half-life (t½)
~17.5 hours in healthy

subjects.
Data not available

Potentially longer due

to increased Vd and

possible slower

clearance.

Oral Clearance (CL/F) ~2.5 L/hr. Data not available

May be lower if

hepatic extraction is

altered.

Route of Excretion

Primarily as

metabolites in feces

(~61%) and urine

(~36%).

Data not available

Likely similar routes of

excretion via

metabolites.

Experimental Protocols
While specific studies on N-Octylnortadalafil are absent, the pharmacokinetic profile of a

compound like tadalafil is typically determined through a series of standardized in-vivo and in-

vitro experiments.

Human Pharmacokinetic Study (In-Vivo)
A typical clinical study to determine the pharmacokinetic profile of an orally administered drug

involves the following steps:

Subject Recruitment: Healthy volunteers are recruited after screening for inclusion and

exclusion criteria. All participants provide informed consent.

Study Design: A single-dose, randomized, crossover study design is common. This

minimizes variability between subjects.

Drug Administration: Subjects receive a single oral dose of the investigational drug (e.g., a

20 mg tablet) after an overnight fast.

Blood Sampling: Serial blood samples are collected at predefined time points before and

after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
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Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored

frozen. The concentration of the drug and its major metabolites in the plasma samples is

quantified using a validated analytical method, such as Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental

analysis.

Metabolism Studies (In-Vitro)
To identify the metabolic pathways and enzymes involved, the following in-vitro experiments

are conducted:

Human Liver Microsomes: The investigational drug is incubated with human liver

microsomes, which contain a high concentration of CYP enzymes. This helps identify the

primary metabolic pathways and the specific CYP isoforms involved (e.g., CYP3A4).

Hepatocyte Cultures: Incubating the drug with primary human hepatocytes provides a more

complete picture of metabolism, including both Phase I (e.g., oxidation by CYPs) and Phase

II (e.g., glucuronidation) reactions.

Visualizations: Pathways and Workflows
Metabolic Pathway of Tadalafil
The following diagram illustrates the primary metabolic pathway of tadalafil in the liver, which is

initiated by the CYP3A4 enzyme.
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Caption: Metabolic cascade of Tadalafil.
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General Pharmacokinetic Study Workflow
This diagram outlines the typical workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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